molecular formula C11H14O B1377034 3-Benzylcyclobutanol CAS No. 197718-49-3

3-Benzylcyclobutanol

Cat. No. B1377034
CAS RN: 197718-49-3
M. Wt: 162.23 g/mol
InChI Key: BWMAGQUALUZHSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Benzylcyclobutanol involves the reaction of appropriate precursors, typically benzyl halides or benzyl Grignard reagents, with cyclobutanone. The reaction proceeds via nucleophilic substitution or addition reactions. Detailed synthetic pathways and conditions can be found in relevant literature .

Scientific Research Applications

Heterocyclic Compound Synthesis

3-Benzylcyclobutanol plays a role in the synthesis of novel heterocyclic compounds. A study by Rajkumar, Suman, and Raju (2015) demonstrated a method for preparing these compounds using 3-formylchromones, benzylamines, and 2-aminophenols with 3-oxobutanoates, which is a process that could potentially involve this compound as a reagent or intermediate (Rajkumar, Suman, & Raju, 2015).

Photodimerization Studies

The molecule has been used to study photodimerization in both solution and solid state. Uemura et al. (2018) investigated the photodimerization of 3-arylindenones, providing insights into the behavior of similar compounds like this compound under different conditions (Uemura et al., 2018).

Synthesis of Cyclobutanone Derivatives

Kabalka and Yao (2003) reported an efficient route to synthesize 3-(hydroxymethyl)cyclobutanone acetals, which could be related to the synthesis pathways involving this compound (Kabalka & Yao, 2003).

Medicinal Chemistry Building Block

Denisenko et al. (2010) described the synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, a compound closely related to this compound, demonstrating its utility as a building block for medicinal chemistry, particularly for the synthesis of conformationally restricted piperidine derivatives (Denisenko et al., 2010).

Organic Polymer-Derived Catalysts

In a study by Wang et al. (2019), the use of organic polymer-derived nanopalladium catalysts for the chemoselective synthesis of antitumor benzofuro[2,3-b]pyrazine is explored. This research could potentially involve the use of this compound or its derivatives in the formation of medically significant compounds (Wang et al., 2019).

Photodimerization in Crystal Structure

The study of photodimerization and crystal structures, as explored by Hark, Beurskens, and Laarhoven (1974), could involve compounds like this compound. Their research focused on the photodimerization product of o-distyrylbenzene, which has relevance to the structural behavior of cyclobutane derivatives (Hark, Beurskens, & Laarhoven, 1974).

properties

IUPAC Name

3-benzylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMAGQUALUZHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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